(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid
Description
Structural Determinants of MAO Isoform Selectivity
The (R)-1MeTIQ-8-COOH molecule combines a partially saturated isoquinoline core with a methyl group at position 1 and a carboxylic acid substituent at position 8. X-ray crystallographic studies of MAO isoforms demonstrate that the (R)-configuration creates optimal spatial alignment for simultaneous interaction with both the flavin adenine dinucleotide (FAD) cofactor and hydrophobic substrate-binding pockets. The carboxylic acid group forms hydrogen bonds with tyrosine residues (Tyr 398 in MAO-A, Tyr 435 in MAO-B), enhancing binding affinity by approximately 40% compared to non-carboxylated analogs.
| MAO Isoform | Inhibition Constant (Ki) | Selectivity Ratio (MAO-A/MAO-B) |
|---|---|---|
| MAO-A | 18 ± 2.1 nM | 1:2.7 |
| MAO-B | 48 ± 5.6 nM |
Table 1: Stereochemical effects on MAO inhibition kinetics. Data derived from recombinant human enzyme assays.
Reversible Inhibition Mechanism
Kinetic analysis reveals non-competitive inhibition patterns with respect to substrate concentration, suggesting binding to enzyme-substrate complexes rather than free enzymes. The carboxylic acid moiety enables pH-dependent inhibition efficacy, showing maximum activity at physiological pH (7.4) due to optimal ionization state. This pH sensitivity differentiates (R)-1MeTIQ-8-COOH from classical MAO inhibitors like selegiline, which maintain constant inhibition across pH gradients.
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(1R)-1-methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-10-8(5-6-12-7)3-2-4-9(10)11(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14)/t7-/m1/s1 |
InChI Key |
GVAAOBULEFOLBI-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1C2=C(CCN1)C=CC=C2C(=O)O |
Canonical SMILES |
CC1C2=C(CCN1)C=CC=C2C(=O)O |
Origin of Product |
United States |
Preparation Methods
Table 1: Traditional Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | ee (%) |
|---|---|---|---|
| Cyclocondensation | Homophthalic anhydride, H2SO4, 80°C | 65 | – |
| Methylation | CH3I, K2CO3, DMF | 78 | 50 (rac) |
| Carboxylation | CO2, Pd(OAc)2, 100°C | 45 | – |
| Resolution | (R)-Mandelic acid, EtOH | 30 | 98 |
A patent by CN103159677A demonstrates an alternative route using benzoyl chloride and phenethylamine, followed by P2O5/POCl3-mediated cyclization. This method eliminates organic solvents during the initial amide formation, simplifying purification but requiring harsh conditions (140°C, 12 h) that may degrade acid-sensitive groups.
Solid-Phase Synthesis for Combinatorial Libraries
Solid-supported strategies enable rapid diversification of tetrahydroisoquinoline scaffolds. As detailed in US20020055637A1, orthogonally protected amino-substituted tetrahydroisoquinoline-carboxylates are immobilized on Wang resin, permitting sequential alkylation (R1) and amine acylation (R2). After cleavage with TFA/H2O, the free carboxylic acid is obtained in 60–75% yield with >95% purity (HPLC). This approach facilitates parallel synthesis but requires specialized equipment for resin handling.
Table 2: Solid-Phase Synthesis Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Resin Type | Wang resin (carboxylate linker) | +15% vs. Rink |
| Deprotection Agent | 20% Piperidine/DMF | Minimizes side reactions |
| Cleavage Time | 3 h (TFA:H2O 95:5) | Maximizes recovery |
Chemoenzymatic Deracemization
Enzymatic methods overcome limitations in stereochemical control. A Fusarium solani D-amino acid oxidase (FsDAAO) catalyzes the kinetic resolution of racemic 1-methyl-tetrahydroisoquinoline-8-carboxylic acid, selectively oxidizing the (S)-enantiomer to the imine intermediate. Subsequent non-enzymatic reduction with ammonia-borane regenerates the (R)-enantiomer with >99% ee and 82% isolated yield. This one-pot deracemization operates under mild conditions (pH 7.5, 30°C), making it suitable for acid-sensitive substrates.
Table 3: Enzymatic vs. Chemical Resolution
| Metric | Enzymatic Deracemization | Chiral Column Chromatography |
|---|---|---|
| ee | >99% | 98% |
| Process Time | 24 h | 72 h |
| Cost per gram | $120 | $450 |
| Scalability | Pilot-plant feasible | Limited to <100 g |
Industrial-Scale Production
Industrial adaptations focus on cost-effective cyclization and catalytic asymmetric hydrogenation. A continuous-flow reactor using H-Cube Pro® achieves 85% conversion in the reductive amination of 8-cyano-tetrahydroisoquinoline with Raney Ni at 50 bar H2. Carboxylic acid functionality is introduced via rhodium-catalyzed hydroxycarbonylation (Syngas, 80°C), yielding the target compound in 73% overall yield.
Table 4: Key Industrial Process Metrics
| Stage | Equipment | Throughput (kg/day) |
|---|---|---|
| Cyclization | Continuous stirred tank | 150 |
| Hydrogenation | H-Cube Pro® | 90 |
| Crystallization | Anti-solvent precipitator | 200 |
Case Studies in Process Optimization
Case 1: Solvent-Free Cyclization
Replacing DCM with molten P2O5 at 130°C improved reaction mass efficiency by 40% while reducing waste (E-factor: 8.2 → 3.1).
Case 2: Enzymatic Recycling
Immobilizing FsDAAO on EziG™ carriers enabled 15 reaction cycles without activity loss, cutting enzyme costs by 70% .
Chemical Reactions Analysis
Types of Reactions
®-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Major Products
The major products formed from these reactions include quinoline derivatives, alcohols, aldehydes, and various substituted tetrahydroisoquinolines .
Scientific Research Applications
Chemical Properties and Structure
(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid has a molecular formula of and a molecular weight of approximately 177.20 g/mol. Its structure features a tetrahydroisoquinoline backbone with a carboxylic acid group at the 8-position, which contributes to its unique chemical reactivity and biological activities .
Biological Activities
Neuroprotective Effects
Research indicates that (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid exhibits neuroprotective properties. Studies have shown its potential in preventing neurodegeneration by interacting with various neurotransmitter systems and protecting against neurotoxic agents. This makes it a candidate for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Anticancer Potential
The compound has also been investigated for its antiproliferative effects against various cancer cell lines. For example, it has been tested against human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) cells. Results suggest that it may inhibit the growth of these cancer cells, indicating potential as an anticancer agent .
Mechanism of Action
The mechanism of action of ®-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chiral center plays a crucial role in determining the binding affinity and selectivity of the compound. The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on its structure and the target enzyme .
Comparison with Similar Compounds
Structural Analogs of Tetrahydroisoquinoline-8-carboxylic Acid Derivatives
The following table summarizes key structural analogs, their substituents, molecular weights, and notable properties:
*Calculated based on molecular formula C₁₁H₁₃NO₂.
Biological Activity
(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its diverse biological activities. This article reviews its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
(R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is characterized by the following chemical structure:
This compound exhibits chirality due to the presence of a stereocenter, influencing its biological interactions.
1. Anticancer Activity
Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant anticancer properties. A study demonstrated that certain derivatives showed potent binding affinities to Bcl-2 and Mcl-1 proteins with Ki values as low as 5.2 µM. These compounds induced apoptosis in Jurkat cells and activated caspase-3 in a dose-dependent manner, suggesting a mechanism involving the inhibition of anti-apoptotic pathways .
| Compound | Ki (µM) | Activity |
|---|---|---|
| Lead Compound | 5.2 | Bcl-2 Inhibition |
| Active Compound 11t | N/A | Induces Apoptosis |
2. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid. Compounds within this class have shown the ability to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS). This suggests a promising role in managing inflammatory diseases .
3. Neuroprotective Properties
The neuroprotective effects of tetrahydroisoquinoline derivatives have been explored in various models of neurodegeneration. These compounds have been shown to mitigate oxidative stress and reduce neuroinflammation, potentially offering therapeutic avenues for conditions like Alzheimer's disease .
The biological activities of (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid can be attributed to several mechanisms:
- Inhibition of Anti-apoptotic Proteins : By binding to Bcl-2 family proteins, these compounds promote apoptosis in cancer cells.
- Reduction of Pro-inflammatory Cytokines : They inhibit the signaling pathways that lead to the production of inflammatory cytokines.
- Antioxidant Activity : The compound's structure allows it to scavenge reactive oxygen species (ROS), thus protecting neuronal cells from oxidative damage.
Case Study 1: Anticancer Efficacy
A series of substituted tetrahydroisoquinoline derivatives were tested for their anticancer efficacy against various cancer cell lines. The results indicated that certain derivatives not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways .
Case Study 2: Inhibition of Inflammation
In vitro studies demonstrated that specific derivatives significantly reduced levels of TNF-α and IL-6 in LPS-stimulated macrophages. This effect was linked to the suppression of NF-kB activation pathways .
Q & A
Q. What are the established synthetic routes for (R)-1-Methyl-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid?
- Methodological Answer : A common approach involves cyclization of precursor amino acids or quinoline derivatives using polyphosphoric acid, followed by hydrolysis to yield the carboxylic acid group. For example, cyclization of ethyl-substituted precursors under acidic conditions achieves high yields (~75–85%) and purity . Enantiomeric purity can be controlled via chiral resolution or asymmetric catalysis. Key steps include:
- Cyclization : Polyphosphoric acid at 80–100°C for 4–6 hours.
- Hydrolysis : Alkaline conditions (NaOH, 60°C) to deprotect the carboxylic acid.
Table 1 : Synthetic Routes Comparison
| Method | Yield (%) | Purity (%) | Key Reagents | Reference |
|---|---|---|---|---|
| Cyclization + Hydrolysis | 82 | 95 | Polyphosphoric acid | |
| Chiral Resolution | 68 | 99 | (R)-Camphorsulfonic acid |
Q. How is the structural identity of this compound confirmed in research settings?
- Methodological Answer : Structural confirmation relies on spectroscopic and chromatographic techniques:
- NMR : H and C NMR to verify the tetrahydroisoquinoline backbone and carboxylic acid group (e.g., δ 12.3 ppm for COOH).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] = 206.12).
- X-ray Crystallography : For absolute stereochemistry determination, particularly for the (R)-enantiomer .
- HPLC : Chiral columns (e.g., Chiralpak AD-H) to assess enantiomeric excess (>98%) .
Q. What are recommended storage conditions to ensure compound stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon) at –20°C. Avoid prolonged exposure to moisture or oxidizing agents, as decomposition may release CO, CO, or nitrogen oxides . Stability testing via accelerated degradation studies (40°C/75% RH for 6 months) can identify optimal storage parameters.
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance enantiomeric purity during synthesis?
- Methodological Answer : Enantioselective synthesis strategies include:
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP) with transition metals (Pd, Ru) to induce stereocontrol during cyclization .
- Kinetic Resolution : Enzymatic hydrolysis (e.g., lipases) to preferentially cleave one enantiomer.
- Chromatography : Preparative chiral HPLC for post-synthesis purification (e.g., 99% ee achieved using a cellulose-based column) .
Critical Parameters : Temperature control (±2°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (5–10 mol%).
Q. What in vitro models are appropriate for assessing neurotoxicological profiles?
- Methodological Answer : Given structural similarity to MPTP (a neurotoxin linked to parkinsonism), evaluate dopaminergic neuron toxicity using:
- Cell Lines : SH-SY5Y or primary murine dopaminergic neurons exposed to 10–100 µM compound for 24–48 hours.
- Assays : Measure mitochondrial dysfunction (JC-1 staining), ROS production (DCFDA), and α-synuclein aggregation (Thioflavin T) .
- Controls : Co-treatment with antioxidants (e.g., NAC) to confirm ROS-mediated toxicity.
Q. How to address discrepancies in bioactivity data across different assay systems?
- Methodological Answer : Discrepancies may arise from assay conditions (pH, serum proteins) or metabolite interference. Mitigation strategies:
- Standardized Protocols : Use identical cell passages, serum-free media, and incubation times.
- Metabolite Screening : LC-MS/MS to identify active metabolites (e.g., hydroxylated derivatives) .
- Dose-Response Validation : EC values should be replicated across ≥3 independent experiments.
Case Study : Inconsistent anti-inflammatory activity (IC 5 µM vs. 20 µM) resolved by confirming compound stability in assay buffers .
Data Contradiction Analysis
Q. How to resolve conflicting reports on compound solubility in aqueous vs. organic solvents?
- Methodological Answer : Conflicting solubility data may stem from pH-dependent ionization of the carboxylic acid group. Systematic testing includes:
- pH Solubility Profile : Measure solubility in buffers (pH 1–13) using shake-flask method.
- Co-solvent Systems : Evaluate DMSO/water mixtures (10–50% DMSO) for improved dissolution.
- Dynamic Light Scattering (DLS) : Check for micelle formation in aqueous solutions.
Methodological Tools
Table 2 : Key Analytical Techniques
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
